molecular formula C25H26FN7O2 B2557734 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 920388-28-9

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone

Cat. No. B2557734
CAS RN: 920388-28-9
M. Wt: 475.528
InChI Key: GDBGTHYMMQQUHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone is a useful research compound. Its molecular formula is C25H26FN7O2 and its molecular weight is 475.528. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

This chemical compound is part of a broader family of molecules that are synthesized to explore their chemical properties and potential biological activities. The synthesis often involves the creation of novel heterocyclic compounds, including triazoles, pyrimidines, and oxazolones, which are important in medicinal chemistry for their diverse biological activities. These compounds are synthesized through various chemical reactions, employing different starting materials and conditions to achieve the desired molecular architecture. The research in this area focuses on developing new synthetic methodologies, improving reaction conditions, and exploring the chemical space around these heterocycles to discover compounds with enhanced properties and activities.

Biological and Medicinal Applications

The synthesized compounds, including those related to the specified chemical structure, are extensively studied for their biological and medicinal applications. This includes evaluating their antimicrobial, antifungal, antitumor, and neuroleptic activities among others. For instance, some compounds exhibit moderate effects against bacterial and fungal species, suggesting their potential as antimicrobial agents. Others are investigated for their antagonist activities against specific receptors, indicating potential applications in treating disorders related to these receptors. Additionally, the exploration of antitumor activities is significant, with some compounds showing inhibitory effects on cancer cell lines, highlighting their potential in cancer therapy. The research also delves into the neuroleptic activity of certain derivatives, indicating their possible use in treating neurological disorders.

Pharmaceutical Development

The ultimate goal of researching these compounds is to develop new pharmaceutical agents that can address unmet medical needs. This includes the synthesis of novel derivatives with improved potency, selectivity, and safety profiles. The compounds are subjected to various assays to determine their biological activities, and promising candidates are further explored for their mechanism of action, toxicity, and pharmacokinetic properties. This comprehensive evaluation helps in identifying potential drug candidates for further development and clinical testing.

References

  • Synthesis of some novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, pyrido[2,3‐d]pyrimidine, pyrazolo[5,1‐c]‐1,2,4‐triazine and 1,2,4‐triazolo[5,1‐c]‐1,2,4‐triazine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety (H. Abdel‐Aziz, N. Hamdy, I. Fakhr, A. Farag, 2008).
  • Syntheses and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives (Y. Watanabe et al., 1992).
  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives (H. Bektaş et al., 2007).

properties

IUPAC Name

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN7O2/c1-17(2)18-6-8-21(9-7-18)35-15-22(34)31-10-12-32(13-11-31)24-23-25(28-16-27-24)33(30-29-23)20-5-3-4-19(26)14-20/h3-9,14,16-17H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBGTHYMMQQUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone

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